4-((2-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-((2-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 497921-85-4) is a Schiff base derivative of 1,2,4-triazole-3-thiol, synthesized via condensation of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-chlorobenzaldehyde under acidic conditions . This compound belongs to a class of triazole-based Schiff bases known for their diverse pharmacological and chemical properties, including antimicrobial, antiviral, and corrosion inhibition activities. Its structure features a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 5 and a 2-chlorobenzylidene moiety at position 4, which contribute to its electronic and steric properties.
Properties
CAS No. |
497921-85-4 |
|---|---|
Molecular Formula |
C17H15ClN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(24)22(16)19-11-13-6-3-4-9-15(13)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
OMMUPUUUEGSSCT-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 3-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Chemical Reactions Analysis
4-((2-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of cancer and other diseases due to its ability to inhibit certain enzymes and pathways.
Industry: It can be used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparison with key analogues:
Physicochemical Properties
- Melting Points : Analogues with nitro or methoxy groups (e.g., 196–198°C for 11c ) typically have higher melting points than chloro-substituted derivatives due to stronger intermolecular interactions.
- Synthetic Yields: The target compound’s synthesis likely follows methods similar to those for 4-((4-methoxybenzylidene)amino) derivatives, which achieve yields of 39–83% depending on reaction conditions .
Biological Activity
The compound 4-((2-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol family, characterized by its unique molecular structure that includes a triazole ring and a thiol functional group. This structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₇H₁₅ClN₄OS
- Molecular Weight : 354.85 g/mol
- SMILES : CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl
Biological Activity Overview
Research has demonstrated that compounds in the triazole class exhibit a wide range of biological activities. The specific compound has shown promising results in various studies:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazole derivatives, including the compound in focus. For instance, a study evaluating S-substituted derivatives of 1,2,4-triazole-3-thiols reported significant antimicrobial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL at concentrations of 125 μg/mL .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under study. Similar compounds have been shown to inhibit dihydrofolate reductase, an enzyme critical for nucleotide synthesis in cancer cells.
Structure-Biological Activity Relationship
The biological activity of triazole-thiol compounds can be significantly influenced by their structural features. The presence of substituents on the triazole ring and thiol group can enhance or diminish their activity. For example, variations in the ethoxy group have been noted to affect the compound's reactivity and biological efficacy .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
